4-Fluoro-N-isopropylbenzamide
Overview
Description
4-Fluoro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H12FNO . It has an average mass of 181.207 Da and a monoisotopic mass of 181.090286 Da .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-Fluorobenzoic acid and Diisopropylamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 132.6±22.6 °C . The compound has a molar refractivity of 49.1±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 167.4±3.0 cm3 .Scientific Research Applications
PET Imaging Ligand for mGluR1
4-Fluoro-N-isopropylbenzamide derivatives have been evaluated as PET imaging ligands for the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. A study by Yamasaki et al. (2012) detailed the utility of 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([18F]FITM) as a PET ligand for mGluR1 imaging in rat and monkey brains. This compound showed high uptake in regions known to express mGluR1, such as the cerebellum, thalamus, hippocampus, and striatum, with uptake significantly reduced by pre-administration of an mGluR1-selective antagonist. The study suggests that PET imaging with [18F]FITM could be useful for determining the regional distribution and density of mGluR1 and the mGluR1 occupancy of drugs in human brains (Yamasaki et al., 2012).
Chemical Synthesis and Biological Studies
Another application involves the chemical synthesis and characterization of compounds related to this compound for potential therapeutic applications. For example, Verma et al. (2015) developed a synthetic method for preparing isoindolinones, including pharmacologically significant molecules like indoprofen and DWP205190, from 2-alkylbenzamide substrates. This method involves a transition metal-free intramolecular selective oxidative coupling of C(sp3)-H and N-H bonds, highlighting a novel approach in organic synthesis that could streamline the production of complex molecules (Verma et al., 2015).
Safety and Hazards
The safety data sheet for 4-Fluoro-N-isopropylbenzamide indicates that it is considered hazardous . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Respiratory precautions, hand precautions, skin protection, and eye protection are advised .
Properties
IUPAC Name |
4-fluoro-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYKRRFVQXRMSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349953 | |
Record name | 4-Fluoro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70001-45-5 | |
Record name | 4-Fluoro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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